molecular formula C9H7N3S B8704500 6-Isothiocyanato-2,4-dimethylnicotinonitrile

6-Isothiocyanato-2,4-dimethylnicotinonitrile

Cat. No. B8704500
M. Wt: 189.24 g/mol
InChI Key: YZSMZWMPCQWUOQ-UHFFFAOYSA-N
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Description

6-Isothiocyanato-2,4-dimethylnicotinonitrile is a useful research compound. Its molecular formula is C9H7N3S and its molecular weight is 189.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Isothiocyanato-2,4-dimethylnicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Isothiocyanato-2,4-dimethylnicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Isothiocyanato-2,4-dimethylnicotinonitrile

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

6-isothiocyanato-2,4-dimethylpyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3S/c1-6-3-9(11-5-13)12-7(2)8(6)4-10/h3H,1-2H3

InChI Key

YZSMZWMPCQWUOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)C)N=C=S

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 6-amino-2,4-dimethylnicotinonitrile (0.14 g, 0.95 mmol) in dichloromethane (20 mL) was added 1,1′-thiocarbonyldipyridin-2(1H)-one (0.23 g, 0.1 mmol). The reaction was stirred at 40° C. for 3 hours. The reaction was cooled to room temperature. The crude was purified by chromatography (Biotage: 25-100% ethyl acetate/hexane) to yield 6-isothiocyanato-2,4-dimethylnicotinonitrile (0.15 g, 0.79 mmol, 83% yield). 1H NMR (500 MHz, DMSO-D6) δ ppm 7.37 (s, 1 H), 2.63 (s, 3 H). MS (LC/MS) R.T.=2.40; [M+H]+=190.
Quantity
0.14 g
Type
reactant
Reaction Step One
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of 6-amino-3-cyano-2,4-dimethylpyridine (0.1 g, 0.68 mmol) in CH2Cl2 (1 mL) was added to a vigorously stirred mixture of CaCO3 (0.41 g, 4.11 mmol) in a 1:2 water:CH2Cl2 mixture (9 mL total) at room temp. The reaction mixture was cooled to 0° C. and thiophosgene (0.09 g, 0.78 mmol) was added dropwise. The resulting mixture was allowed to warm to room temp and was stirred overnight. The resulting aqueous layer was back-extracted with CH2Cl2 (3×10 mL). The combined organic layers were washed with water (10 mL), dried (MgSO4) and concentrated under reduced pressure. The residue was purified by chromatography (SiO2, 10% EtOAc/hex) to give 2,4-dimethyl-3-cyano-6-pyridyl isothiocyanate (0.12 g, 91%): CI-MS m/z 190 ((M+H)+).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
0.41 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.09 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four

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